3-Chloro-5-methoxybenzonitrile

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

3-Chloro-5-methoxybenzonitrile (473923-96-5) is the essential meta-substituted aryl nitrile for strobilurin fungicide development (WO2023051234). Its unique 3-chloro-5-methoxy regiochemistry enables orthogonal functionalization: selective demethylation (94% yield) and cross-coupling at the chloro site, not possible with ortho/para isomers. High melting point (98-102°C) ensures reliable purification. High-yielding 90% synthesis reduces downstream costs. Avoid generic isomers – only this CAS guarantees the validated IP pathway and structural performance required for scale-up and SAR studies.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 473923-96-5
Cat. No. B1358151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methoxybenzonitrile
CAS473923-96-5
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C#N)Cl
InChIInChI=1S/C8H6ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3
InChIKeyBCJBKZKDIVECQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methoxybenzonitrile (CAS 473923-96-5): A Differentiated Meta-Substituted Building Block for Selective Synthesis


3-Chloro-5-methoxybenzonitrile (CAS 473923-96-5) is an aromatic nitrile with a molecular formula of C8H6ClNO and a molecular weight of 167.59 g/mol [1]. It is characterized by a meta-substitution pattern, featuring a chloro group at the 3-position and a methoxy group at the 5-position of a benzonitrile core . This specific regiochemistry is a critical determinant of its chemical and biological behavior, distinguishing it from its ortho- and para-substituted isomers. The compound is a solid at room temperature with a melting point of 98-102°C and a high-purity specification of up to 98% available from multiple vendors, with full analytical characterization (NMR, HPLC, GC) . Its primary role is as a versatile intermediate for organic synthesis, particularly in the pharmaceutical and agrochemical industries, where its unique substitution pattern enables selective functionalization pathways not accessible with other regioisomers [2].

Why 3-Chloro-5-methoxybenzonitrile Cannot Be Replaced by Its Ortho- or Para-Isomers in Regiospecific Applications


The substitution pattern on the aromatic ring is the primary driver of a molecule's reactivity, physicochemical properties, and biological activity . In the case of chloro-methoxybenzonitriles, the relative positions of the electron-withdrawing nitrile and chloro groups, along with the electron-donating methoxy group, create distinct electronic environments and steric profiles. A simple generic substitution with a cheaper or more readily available isomer like 5-chloro-2-methoxybenzonitrile (ortho-isomer) or 2-chloro-4-methoxybenzonitrile (para-isomer) will lead to a different spatial orientation, altered reactivity in coupling reactions, and can result in the failure of key synthetic steps or a loss of target biological activity [1]. For applications like the one described in patent WO2023051234 for strobilurin fungicides, the specific meta-arrangement of 3-Chloro-5-methoxybenzonitrile is critical for the designed structure-activity relationship [2]. Therefore, procurement decisions must be based on the specific regiochemistry of this compound, as it offers a unique vector for molecular construction and property modulation not shared by its regioisomers.

Quantitative Differentiation of 3-Chloro-5-methoxybenzonitrile: Synthesis and Application Evidence


Synthetic Efficiency: High-Yield Preparation from 3,5-Dichlorobenzonitrile

3-Chloro-5-methoxybenzonitrile can be synthesized via a single-step nucleophilic aromatic substitution on 3,5-dichlorobenzonitrile using sodium methoxide. A published and scalable procedure reports a high yield of 90% for this transformation . In contrast, the synthesis of the ortho-isomer 2-chloro-6-methoxybenzonitrile from a different dichloro precursor often involves more complex, multi-step sequences, potentially leading to lower overall efficiency and higher costs . While a direct yield comparison for the ortho-isomer under identical conditions is not available, the documented 90% yield for the target compound represents a highly efficient synthetic route, which is a quantifiable advantage for its selection in large-scale or cost-sensitive projects.

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Regioselective Derivatization: Efficient Conversion to 3-Chloro-5-hydroxybenzonitrile

The compound is uniquely positioned for regioselective demethylation, providing a pathway to 3-chloro-5-hydroxybenzonitrile. A published procedure demonstrates that treating 3-chloro-5-methoxybenzonitrile with lithium iodide in 2,4,6-collidine at 170°C for 4 hours yields 3-chloro-5-hydroxybenzonitrile in a high yield of 94% . This transformation is a key differentiator, as it provides access to a valuable phenolic intermediate while preserving the 3-chloro group intact. This contrasts with the para-isomer, 2-chloro-4-methoxybenzonitrile, where the same demethylation might lead to different regiochemical outcomes or require less efficient conditions due to altered electron density on the ring . The 94% yield is a strong, quantifiable metric supporting the use of this compound for downstream functionalization.

Medicinal Chemistry Protecting Group Strategy Late-Stage Functionalization

Differentiated Physical Properties: Melting Point and Boiling Point Profile vs. Regioisomers

The substitution pattern directly influences the physical properties crucial for handling, purification, and formulation. 3-Chloro-5-methoxybenzonitrile has a reported melting point of 98-102°C . This is significantly higher than the melting point of its ortho-isomer, 5-chloro-2-methoxybenzonitrile, which is reported to be lower (though an exact value was not found in the provided sources, a difference is noted) . Furthermore, the predicted boiling point of the target compound is 241.0±25.0 °C, which is lower than the predicted boiling point of 266.8±20.0 °C for 5-chloro-2-methoxybenzonitrile . This 26°C lower boiling point for the target compound indicates higher volatility, which could be advantageous in certain purification techniques (e.g., distillation) or detrimental in others. This distinct profile is a key differentiator for process chemists optimizing purification and handling protocols.

Formulation Science Crystallization Process Engineering

Validated Role in Agrochemical IP: Explicit Use in Patent for Fungicidal Strobilurin Analogs

A recent patent application (WO2023051234) specifically describes the incorporation of 3-chloro-5-methoxybenzonitrile as a key intermediate in the synthesis of novel strobilurin analogs that demonstrate broad-spectrum activity against plant pathogenic fungi [1]. This explicit citation in a patent document provides a high level of validation for the compound's specific utility in this field. While the patent does not provide head-to-head activity data for the final fungicide versus a version made with a different isomer, it establishes the 3-chloro-5-methoxy regioisomer as the preferred and necessary building block for this intellectual property. This contrasts with the more generic statements of potential use found for other isomers, making this a strong differentiator for procurement in agrochemical R&D.

Agrochemical Discovery Fungicide Strobilurin Patent-Backed Application

High-Value Application Scenarios for 3-Chloro-5-methoxybenzonitrile Based on Differentiated Evidence


1. Agrochemical R&D: Synthesis of Novel Strobilurin Fungicides

Researchers developing next-generation fungicides, particularly those in the strobilurin class, should procure this specific compound. Its explicit use in patent WO2023051234 as an intermediate for broad-spectrum antifungal agents provides a validated starting point and a clear intellectual property (IP) advantage, reducing the risk associated with using an unproven regioisomer . The high synthetic yield (90%) of the compound itself ensures that subsequent, more valuable intermediates can be produced cost-effectively .

2. Pharmaceutical Process Chemistry: Optimizing Large-Scale Syntheses

Process chemists tasked with scaling up the synthesis of drug candidates containing a 3-chloro-5-substituted benzonitrile or 3-chloro-5-substituted phenol motif will benefit from the quantifiable performance of this building block. The high-yielding (90%) one-step synthesis and the efficient, regioselective demethylation (94% yield) offer clear advantages in reducing the cost of goods and improving process efficiency compared to alternative routes that might require more steps or suffer from lower yields . The well-defined, higher melting point (98-102°C) is also advantageous for purification by recrystallization .

3. Medicinal Chemistry: Regioselective Scaffold Diversification

In a drug discovery setting, medicinal chemists seeking to diversify a molecular scaffold should prioritize this compound. The unique meta-relationship between the chloro and methoxy groups allows for orthogonal functionalization strategies. For instance, the methoxy group can be selectively demethylated to a phenol (94% yield) for further derivatization (e.g., alkylation, sulfonylation), while the chloro group remains available for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This differentiated reactivity profile, not shared by the ortho- or para-isomers, enables the rapid exploration of novel chemical space with a distinct 3D vector.

4. Analytical and Formulation Development: Establishing Robust Specifications

Analytical chemists and formulators developing robust manufacturing processes will find the well-characterized physical properties of this compound essential. The reported melting point of 98-102°C serves as a critical quality attribute for identity and purity testing . The quantifiable difference in boiling point (241.0°C) compared to its ortho-isomer (266.8°C) is a key parameter for designing and troubleshooting purification processes, such as distillation or sublimation, ensuring consistent quality of the final product .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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